N-(2,4-difluorophenyl)-3,3-dimethylbutanamide
Description
N-(2,4-difluorophenyl)-3,3-dimethylbutanamide is a tertiary amide characterized by a 3,3-dimethylbutanamide backbone substituted with a 2,4-difluorophenyl group. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to simpler amides. Its synthesis typically involves coupling 3,3-dimethylbutanoyl chloride with 2,4-difluoroaniline under controlled conditions, ensuring high purity for pharmacological assays .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c1-12(2,3)7-11(16)15-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTGJOHRDNNBDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3,3-dimethylbutanamide typically involves the reaction of 2,4-difluoroaniline with 3,3-dimethylbutanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2,4-difluorophenyl)-3,3-dimethylbutanamide has been studied for its potential as a pharmacophore in drug development, particularly in cancer therapy and inflammatory diseases.
Case Studies
A study demonstrated that this compound exhibited inhibitory effects on cancer cell lines. In vitro assays revealed a significant reduction in cell viability at certain concentrations, indicating its potential as an anticancer agent.
Materials Science
In materials science, this compound is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Applications in Synthesis
The compound's difluorophenyl group enhances the electronic properties of polymers and other materials. Research has shown that incorporating such groups can improve the conductivity and stability of organic electronic devices.
Biological Studies
The compound is also investigated for its interactions with various biological targets beyond cancer treatment.
Research indicates that this compound may influence enzymatic activity and receptor binding affinity due to its structural characteristics. Its dual fluorination pattern is believed to enhance lipophilicity and receptor interaction compared to non-fluorinated analogs.
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound among similar compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine | Contains one fluorine atom | Less lipophilic than the difluoro variant |
| 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine | Fluorine at para position | Different receptor interaction profile |
| 1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amine | Chlorine instead of fluorine | Potentially different biological activity |
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several amides and aryl-substituted derivatives. Below is a comparative analysis of key analogues:
Key Structural and Activity Insights
- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., N-phenyl derivatives in ) . However, overfluorination (e.g., MMV1557817’s 3′,4′,5′-trifluoro group) may reduce solubility, as seen in its formulation challenges .
- This contrasts with simpler acetamide derivatives (e.g., ), which exhibit lower thermal stability .
- Functional Group Additions: Hydrazinecarbonyl or sulfonylamino modifications (e.g., and ) introduce polar groups but may compromise bioavailability, as observed in the inactivity of hydrazine-linked compounds at high concentrations .
Biological Activity
N-(2,4-difluorophenyl)-3,3-dimethylbutanamide is a compound with significant biological activity, particularly in the context of cancer treatment and inflammation. This article explores its mechanisms of action, target interactions, and potential applications in medicinal chemistry.
This compound primarily interacts with several key molecular targets involved in cancer pathways:
- Mammalian Target of Rapamycin (mTOR)
- Epidermal Growth Factor Receptor (EGFR)
- Inducible Nitric Oxide Synthase (iNOS)
- Mitogen-Activated Protein 2 Kinase 1 (MAP2K1)
- Fibroblast Growth Factor Receptor (FGFR)
- Transforming Growth Factor-β1 (TGFB1)
These interactions lead to the inhibition of pathways associated with cell growth, proliferation, and survival, making the compound a potential candidate for cancer therapy .
Biological Activity Overview
The compound has shown promising results in various studies:
- Inhibition of Cancer Cell Lines : this compound demonstrated selective antiproliferative effects against multiple cancer cell lines. For instance, it exhibited a growth inhibition of 50% (GI50) in non-small-cell lung cancer (NSCLC) ranging from 1.12 to 3.95 µM .
- Cytotoxicity : The compound's cytotoxic effects were noted in leukemia and melanoma cell lines as well, indicating its broad-spectrum activity against different types of cancers .
Case Studies
- NSC765598 : A derivative of this compound was evaluated for its anticancer properties. In vitro studies showed that it could effectively inhibit cell growth across various cancer types while demonstrating acceptable drug-likeness .
- Target Interaction Studies : Molecular docking studies revealed that the compound binds effectively to its targets through various interactions such as hydrogen bonds and van der Waals forces. This binding affinity is crucial for its therapeutic efficacy against cancers with overexpressed EGFR and mTOR .
Chemical Reactions and Stability
This compound can undergo several chemical reactions:
- Oxidation : It can be oxidized to form carboxylic acids or ketones.
- Reduction : Reduction can yield amines or alcohols.
- Substitution : The difluorophenyl group allows for nucleophilic substitution reactions.
The stability of the compound varies based on environmental conditions; it may persist longer in aquatic systems compared to soil environments.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,4-difluorophenyl)-2-fluorobenzamide | Similar difluorophenyl group | Different chemical properties |
| N-(3-ethynyl-2,4-difluorophenyl)sulfonamide | Contains a sulfonamide group | Selective inhibition of B-Raf kinase |
This compound is unique due to its specific structural features that enhance its reactivity and biological activity compared to other derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2,4-difluorophenyl)-3,3-dimethylbutanamide with high purity?
- Methodological Answer : The synthesis typically involves coupling 3,3-dimethylbutanoyl chloride with 2,4-difluoroaniline under controlled conditions. Key steps include:
- Acylation : Reacting the aniline derivative with the acid chloride in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–5°C to minimize side reactions.
- Purification : Use of column chromatography or recrystallization to isolate the product. Reaction monitoring via TLC and HPLC is critical to ensure purity (>95%) .
- Critical Parameters : Temperature control during acylation prevents decomposition of the difluorophenyl group. Solvent choice affects reaction kinetics and yield .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : H and F NMR confirm the presence of the difluorophenyl group (e.g., split peaks at ~110–120 ppm for F) and dimethylbutanamide moiety.
- Mass Spectrometry (HRMS) : Exact mass analysis verifies the molecular formula (CHFNO).
- X-ray Crystallography : Resolves bond angles and steric effects of the 3,3-dimethyl group, if crystalline forms are obtainable .
Q. What are the primary physicochemical properties influencing this compound’s solubility and stability?
- Key Properties :
- Lipophilicity : LogP ~2.8 (predicted), driven by the difluorophenyl and dimethyl groups, enhancing membrane permeability but limiting aqueous solubility.
- pKa : The amide nitrogen (pKa ~1.5–2.0) remains unprotonated under physiological conditions, affecting bioavailability.
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; storage at -20°C in anhydrous DMSO is recommended .
Advanced Research Questions
Q. How does the difluorophenyl moiety modulate target binding affinity in biological assays?
- Mechanistic Insights : Fluorine atoms enhance electronegativity and create dipole interactions with target proteins (e.g., kinases or GPCRs). Comparative studies with non-fluorinated analogs show a 3–5× increase in binding affinity due to fluorine’s van der Waals interactions and reduced metabolic degradation .
- Experimental Design :
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (K, k/k).
- Mutagenesis Studies : Identify residues critical for fluorine-mediated interactions (e.g., Tyr or His in binding pockets) .
Q. What strategies resolve contradictions in reported bioactivity data across different cell lines?
- Data Contradiction Analysis :
- Cell Line Variability : Differences in expression levels of target proteins or metabolic enzymes (e.g., cytochrome P450). Validate using isoform-specific inhibitors.
- Assay Conditions : Varying serum concentrations or pH alter compound stability. Standardize protocols (e.g., 10% FBS in DMEM, pH 7.4).
- Metabolite Interference : LC-MS/MS profiling identifies active metabolites that may contribute to off-target effects .
Q. How can computational modeling predict the compound’s pharmacokinetics and toxicity?
- In Silico Workflow :
- Molecular Docking (AutoDock Vina) : Simulate interactions with CYP3A4 to predict metabolic hotspots.
- ADMET Prediction (SwissADME) : Estimate bioavailability (%F = ~65–70%), blood-brain barrier penetration (low), and hERG inhibition risk (moderate).
- MD Simulations (GROMACS) : Assess conformational stability of the amide bond in aqueous environments .
Q. What structural modifications enhance selectivity against off-target receptors?
- SAR Recommendations :
- Dimethylbutanamide Branch : Replace with cyclopropane to reduce steric bulk and improve fit in hydrophobic pockets.
- Fluorine Positioning : Introduce a third fluorine at the 6-position of the phenyl ring to exploit π-stacking with aromatic residues (e.g., Phe in ATP-binding sites).
- Backbone Rigidity : Incorporate a pyrrolidine ring to restrict rotation and enhance enantioselectivity .
Comparative Analysis
Q. How does this compound compare to analogs like N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide?
- Key Differences :
| Parameter | This compound | N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide |
|---|---|---|
| Bioactivity (IC) | 120 nM (kinase X) | 85 nM (kinase X) |
| Metabolic Stability | t = 45 min (human liver microsomes) | t = 90 min |
| Selectivity | 10× vs. kinase Y | 50× vs. kinase Y |
- Structural Basis : The pyrrolidine carboxamide’s rigid backbone improves target occupancy but reduces solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
